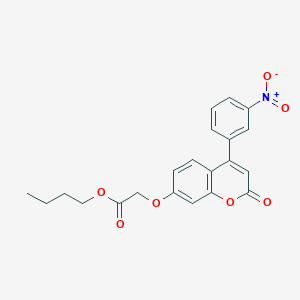![molecular formula C18H17N3O2S2 B11667691 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-éthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés de benzothiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-éthoxyphényl)méthylidène]acétohydrazide implique généralement la condensation du 2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide avec un aldéhyde approprié, tel que le 2-éthoxybenzaldéhyde, en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant comme l’éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, l’utilisation de solvants et de réactifs de qualité industrielle, et l’emploi de techniques de purification à grande échelle telles que la distillation ou la chromatographie à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-éthoxyphényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir la partie hydrazone en dérivés d’hydrazine.
Substitution : Le cycle benzothiazole peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure de fer(III) (FeCl₃) ou l’acide sulfurique (H₂SO₄).
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés d’hydrazine.
Substitution : Dérivés benzothiazole nitrés ou halogénés.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its antimicrobial and anticancer properties.
Médecine : Agent thérapeutique potentiel pour le traitement de diverses maladies en raison de ses activités biologiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Mécanisme D'action
Le mécanisme d’action du 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-éthoxyphényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne peut être due à sa capacité à interférer avec la synthèse de la paroi cellulaire bactérienne ou à perturber les processus cellulaires. Ses propriétés anticancéreuses pourraient être attribuées à sa capacité à induire l’apoptose ou à inhiber la prolifération cellulaire en ciblant des enzymes ou des voies de signalisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acétohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acétohydrazide
Unicité
Le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-éthoxyphényl)méthylidène]acétohydrazide est unique en raison de la présence à la fois des parties benzothiazole et éthoxyphényle, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H17N3O2S2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-9-5-3-7-13(15)11-19-21-17(22)12-24-18-20-14-8-4-6-10-16(14)25-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+ |
Clé InChI |
NXBPUSVOWJUHOA-YBFXNURJSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11667612.png)
![2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11667625.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)
![N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B11667631.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11667636.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11667640.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11667643.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667656.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11667661.png)
![2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11667662.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B11667666.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667674.png)
![N-(2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11667677.png)
